4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid
Description
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H12N2O3S/c12-15(13,14)9-7-10-4-3-8(9)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,12,13,14) |
InChI Key |
IOOZWACGZLEJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the nucleophilic substitution reaction where pyrrolidine is introduced to a pyridine derivative that has a suitable leaving group at the 4-position. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while reduction could produce piperidine derivatives.
Scientific Research Applications
4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid with structurally related pyridine-sulfonic acid derivatives:
Key Observations :
- Molecular Weight : The pyrrolidinyl substituent increases molecular weight significantly compared to simpler derivatives like pyridine-3-sulfonic acid.
- Solubility: Sulfonic acid groups universally enhance water solubility. The pyrrolidinyl group may reduce solubility in nonpolar solvents due to its basic nitrogen.
- Acidity: Sulfonic acids (pKa ~1–2) are stronger acids than carboxylic acids or phenols. Substituents like amino or hydroxy groups (e.g., 6-Aminopyridine-3-sulfonic acid or 4-Hydroxy-3-pyridinesulphonic acid) may slightly alter acidity through inductive effects.
Biological Activity
4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a pyrrolidin-1-yl group at the 4-position and a sulfonic acid group at the 3-position. This unique structure contributes to its solubility and reactivity, making it a valuable candidate for pharmacological applications.
The biological activity of 4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid is primarily attributed to its ability to interact with specific biological targets. The sulfonic acid group enhances its reactivity, allowing it to participate in various biochemical reactions, such as enzyme inhibition and receptor binding.
Enzyme Inhibition
One of the key mechanisms through which this compound exerts its biological effects is by inhibiting critical enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thereby demonstrating antibacterial properties.
Biological Activities
The compound exhibits a range of biological activities:
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds and their implications for drug development.
Table 1: Summary of Biological Activities
Synthesis and Modifications
The synthesis of 4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid can be achieved through various chemical methods. Modifications to the pyridine ring or the sulfonic acid group can enhance its biological activity or alter its pharmacokinetic properties, making it a candidate for further research in drug development .
Q & A
Basic: What are the established synthetic routes for 4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves sulfonation of a pyridine-pyrrolidine precursor. A common approach is to react 4-(pyrrolidin-1-yl)pyridine with a sulfonating agent like fuming sulfuric acid (oleum) at 0–5°C for controlled sulfonation at the 3-position. Post-reaction neutralization with NaOH yields the sulfonic acid. Alternative routes may use pyridine-3-sulfonyl chloride intermediates (CAS 16133-25-8) followed by nucleophilic substitution with pyrrolidine under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base . Optimization includes:
- Temperature control (0–5°C for sulfonation to avoid over-sulfonation).
- Solvent selection (polar aprotic solvents like DMF or DCM for substitution reactions).
- Stoichiometric ratios (1:1.2 molar ratio of pyridine derivative to sulfonating agent).
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine H-2 and H-6), δ 3.2–3.5 ppm (pyrrolidine N–CH2), and δ 1.8–2.1 ppm (pyrrolidine CH2).
- ¹³C NMR : Sulfonic acid carbon at ~125–130 ppm, pyridine carbons at 140–160 ppm.
- IR Spectroscopy : Strong S=O stretching at 1170–1230 cm⁻¹ and O–H (sulfonic acid) at 2500–3000 cm⁻¹.
- Mass Spectrometry : ESI-MS in negative mode shows [M–H]⁻ ion. Molecular weight = 228.25 g/mol (C₉H₁₂N₂O₃S).
- HPLC : Reverse-phase C18 column with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min; retention time ~6–8 minutes .
Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the sulfonic acid group. Limited solubility in non-polar solvents (hexane, chloroform).
- pH Stability : Stable in acidic conditions (pH 2–6). Degrades above pH 8 due to sulfonate group hydrolysis.
- Thermal Stability : Decomposes at >200°C. Store at 2–8°C in airtight containers to prevent hygroscopic absorption .
Advanced: How does the sulfonic acid group influence reactivity in catalytic or supramolecular applications?
Methodological Answer:
The sulfonic acid group acts as a Brønsted acid catalyst in organic reactions (e.g., esterification, Friedel-Crafts alkylation). For supramolecular chemistry, it participates in hydrogen-bonding networks, as seen in pyridine-sulfonate cocrystals (e.g., with pyridinium salts in CSD entries ). Computational modeling (DFT) predicts strong electrostatic interactions at the sulfonate oxygen, enhancing binding to metal ions or basic substrates. Experimental validation involves crystallographic studies (PXRD) and titration calorimetry .
Advanced: What strategies resolve contradictions in reported biological activity data for sulfonated pyridine derivatives?
Methodological Answer:
Contradictions in enzyme inhibition assays (e.g., variable IC₅₀ values) may arise from:
- Protonation states : The sulfonic acid group’s ionization (pKa ~1–2) affects binding in physiological pH. Adjust buffer conditions (e.g., Tris-HCl vs. phosphate buffers).
- Assay interference : Test for false positives via counter-screens (e.g., fluorescence quenching controls).
- Structural analogs : Compare with 3,5-disulfonic pyridine derivatives (CAS 13069-04-0), which show higher polarity and altered bioactivity .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyMOL to model binding to enzymes (e.g., carbonic anhydrase). Key interactions: sulfonate oxygens with Zn²⁺ in active sites.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence.
- QSAR Models : CorlogP values (~-1.2) predict membrane permeability limitations, guiding lead optimization .
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
- Regioselectivity : Competing sulfonation at pyridine positions 2, 3, or 4 requires:
- Directed lithiation : Use LDA at -78°C to deprotonate the 3-position before sulfonation.
- Protecting groups : Temporarily block the pyrrolidine nitrogen with Boc groups.
- Scale-up Risks : Exothermic sulfonation requires jacketed reactors with precise cooling. Impurity profiles monitored via LC-MS .
Advanced: How does this compound compare to other sulfonated heterocycles in materials science applications?
Methodological Answer:
- Conductive Polymers : Sulfonic acid groups enhance proton conductivity in polyaniline composites (cf. 3,5-Pyridinedisulfonic acid, CAS 13069-04-0).
- MOFs : Acts as a linker in metal-organic frameworks (e.g., with Cu²⁺ nodes) due to chelating sulfonate and pyridine groups. Characterization via BET surface area analysis and TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
